An In-depth Technical Guide to 1-Isopropylnaphthalene: Properties, Synthesis, and Analysis
An In-depth Technical Guide to 1-Isopropylnaphthalene: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isopropylnaphthalene, a substituted polycyclic aromatic hydrocarbon, presents a unique scaffold for chemical synthesis and material science. Its naphthalene core, functionalized with an isopropyl group, offers a blend of aromatic reactivity and steric influence that makes it a subject of interest in various chemical research domains. This guide provides a comprehensive overview of the physical and chemical properties of 1-isopropylnaphthalene, detailed protocols for its synthesis and analysis, and an exploration of its reactivity and safety considerations. While direct applications in drug development are not extensively documented, the structural motif of substituted naphthalenes holds a significant place in medicinal chemistry, and the potential for 1-isopropylnaphthalene as a building block will be discussed.
Physicochemical Properties
1-Isopropylnaphthalene is a colorless to light yellow, clear liquid at room temperature. Its fundamental physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 6158-45-8 | [1][2] |
| Molecular Formula | C₁₃H₁₄ | [1][3] |
| Molecular Weight | 170.25 g/mol | [1][3] |
| Appearance | Colorless to light yellow clear liquid | [4] |
| Density | 0.99 g/cm³ | [1] |
| Boiling Point | 268 °C | [1] |
| Melting Point | -16 °C | [3] |
| Solubility | Insoluble in water; soluble in organic solvents like diethyl ether, ethanol, and benzene. | [5] |
| Refractive Index | 1.5920-1.5950 | [3] |
Synthesis of 1-Isopropylnaphthalene
The most common method for the synthesis of 1-isopropylnaphthalene is the Friedel-Crafts alkylation of naphthalene. This electrophilic aromatic substitution reaction can be carried out using various isopropylating agents and Lewis acid catalysts.
Friedel-Crafts Alkylation with Isopropyl Halides
A prevalent method involves the reaction of naphthalene with an isopropyl halide, such as 2-chloropropane or 2-bromopropane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction typically yields a mixture of 1-isopropylnaphthalene (α-isomer) and 2-isopropylnaphthalene (β-isomer). The ratio of these isomers can be influenced by reaction conditions such as temperature and solvent.
Diagram: Synthesis of 1-Isopropylnaphthalene via Friedel-Crafts Alkylation
Caption: General workflow for the synthesis of 1-isopropylnaphthalene.
Experimental Protocol: Friedel-Crafts Alkylation of Naphthalene
The following is a representative, non-validated protocol for the laboratory-scale synthesis of isopropylnaphthalene. Caution: This reaction should be performed in a well-ventilated fume hood, as it involves corrosive and moisture-sensitive reagents.
Materials:
-
Naphthalene
-
2-Bromopropane
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the suspension in an ice bath.
-
Slowly add 2-bromopropane to the stirred suspension.
-
In a separate flask, dissolve naphthalene in anhydrous dichloromethane.
-
Add the naphthalene solution dropwise to the cold reaction mixture.
-
After the addition is complete, allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a beaker of crushed ice and 1M HCl.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The isomeric mixture can be separated and purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Chemical Reactivity
The chemical reactivity of 1-isopropylnaphthalene is governed by the interplay between the electron-rich naphthalene ring system and the activating, yet sterically hindering, isopropyl group.
Electrophilic Aromatic Substitution
The naphthalene ring is susceptible to electrophilic attack. The presence of the isopropyl group, an activating group, directs incoming electrophiles primarily to the para position (C4) and to a lesser extent, the ortho positions of the same ring.
-
Nitration: The nitration of a derivative, 1-isopropyl-4,7-dimethylnaphthalene, has been shown to be highly regiospecific, occurring at the C3 position. This suggests that the electronic and steric environment significantly influences the outcome of electrophilic substitution reactions[6].
Oxidation
The isopropyl group can be a site for oxidation. For instance, isopropylnaphthalene can be oxidized to isopropylnaphthalene hydroperoxide in an alkaline solution using air as the oxidant[7].
Spectral Characterization
Spectroscopic techniques are essential for the identification and characterization of 1-isopropylnaphthalene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the naphthalene ring and the protons of the isopropyl group (a septet for the methine proton and a doublet for the two methyl groups).
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the ten aromatic carbons and the three carbons of the isopropyl group.
-
-
Mass Spectrometry (MS): The mass spectrum of 1-isopropylnaphthalene will show a molecular ion peak (M⁺) at m/z 170. Fragmentation patterns would likely involve the loss of a methyl group (M-15) to form a stable benzylic-type carbocation, and potentially the loss of the entire isopropyl group.
Analytical Methods
The analysis of 1-isopropylnaphthalene and its isomers is typically performed using chromatographic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the separation and identification of isopropylnaphthalene isomers. A non-polar capillary column is generally used for separation, and the mass spectrometer provides definitive identification based on the mass-to-charge ratio and fragmentation pattern.
Diagram: Analytical Workflow for 1-Isopropylnaphthalene using GC-MS
Caption: A typical workflow for the analysis of 1-isopropylnaphthalene.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) with a C18 column can also be employed for the separation of isopropylnaphthalene isomers. A mobile phase consisting of a mixture of acetonitrile and water is commonly used, with UV detection at a wavelength where the naphthalene ring absorbs strongly (e.g., 254 nm)[8].
Applications in Drug Development: A Structural Perspective
A direct and established role for 1-isopropylnaphthalene as a key starting material or intermediate in the synthesis of commercial drugs is not well-documented in publicly available literature. However, the naphthalene scaffold itself is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and biologically active compounds. The principles of its reactivity and the potential for functionalization make its derivatives, including 1-isopropylnaphthalene, of interest to drug discovery programs.
The introduction of an isopropyl group onto the naphthalene core can modulate the lipophilicity, metabolic stability, and steric profile of a molecule. These are critical parameters in drug design that influence a compound's pharmacokinetic and pharmacodynamic properties. Therefore, 1-isopropylnaphthalene could potentially serve as a versatile building block for the synthesis of novel bioactive molecules. For instance, the synthesis of cytotoxic 3-isopropylnaphthalene-1,2-dione highlights the potential of isopropylnaphthalene derivatives in developing compounds with biological activity[9].
Safety and Handling
1-Isopropylnaphthalene should be handled with care in a laboratory setting. It is classified as an aspiration hazard and may be fatal if swallowed and enters airways[10].
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
1-Isopropylnaphthalene is a valuable chemical compound with well-defined physical and chemical properties. Its synthesis is readily achievable through established methods like Friedel-Crafts alkylation, and its characterization can be performed using standard spectroscopic and chromatographic techniques. While its direct application in drug development is not currently prominent, the underlying naphthalene scaffold and the modulating effect of the isopropyl group suggest its potential as a building block in the design and synthesis of novel chemical entities for various scientific and industrial applications. As with any chemical, proper safety precautions should be observed during its handling and use.
References
-
CP Lab Safety. (n.d.). 1-Isopropylnaphthalene, 5 grams. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Isopropylnaphthalin. Retrieved from [Link]
- Ourhriss, N., et al. (2017). Synthesis of 1-isopropyl-4,7-dimethyl-3-nitronaphthalene: An experimental and theoretical study of regiospecific nitration. Journal of Materials and Environmental Sciences, 8(4), 1385-1390.
- Li, C., & Li, C. (2014). Synthesis of isopropylnaphthalene hydroperoxide from isopropyl naphthalene in alkaline solution. China Petroleum Processing and Petrochemical Technology, 16(1), 60-65.
- Burmaoglu, S., et al. (2008). A short and efficient synthesis of cytotoxic 3-isopropylnaphthalene-1,2-dione via 3-hydroxy-2-naphthoic acid. ARKIVOC, 2008(xiv), 269-273.
- Honda, T., Kiyozumi, M., & Kojima, S. (1990). Alkylnaphthalene. XI. Pulmonary toxicity of naphthalene, 2-methylnaphthalene, and isopropylnaphthalenes in mice. Chemical & Pharmaceutical Bulletin, 38(11), 3130-3135.
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